Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate
Overview
Description
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O5S It is a derivative of cyclobutane, featuring a methyl ester group and a 4-methylbenzenesulfonyl (tosyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylate ester, which is then methylated using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutane derivatives.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(tosyloxy)cyclobutanecarboxylate
- Cyclobutanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester
- 4-Methylbenzenemethanesulfonyl chloride
Uniqueness
Its cyclobutane core provides rigidity, while the tosyl and ester groups offer versatile sites for chemical modification .
Biological Activity
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate, with the CAS number 344338-13-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant research findings and data tables.
- Molecular Formula: C13H16O5S
- Molecular Weight: 284.33 g/mol
- Purity Limit: ≥ 96%
- Storage Temperature: Room Temperature
The compound features a sulfonate group, which is often associated with enhanced solubility and reactivity in biological systems. Its cyclobutane structure may contribute to unique conformational properties that affect its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutane derivatives with sulfonyl chlorides under controlled conditions. This process yields the desired compound while maintaining high purity levels.
Antimicrobial Properties
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For example, Schiff base complexes derived from similar sulfonyl compounds have demonstrated antibacterial and antifungal properties in vitro. These studies suggest that the sulfonyl group enhances the bioactivity of the compounds by facilitating interaction with microbial cell membranes .
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
Compound A | 15 | 12 |
Compound B | 18 | 14 |
This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined through experimental assays.
Anti-inflammatory Effects
Research has also highlighted potential anti-inflammatory effects associated with this compound. Similar derivatives have shown promise in reducing inflammation markers in animal models. For instance, a study demonstrated that related carboxylic acid derivatives significantly inhibited neutrophil migration in inflammatory models . This suggests that this compound could be further investigated for its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Toxicokinetics Study : A study on structurally similar compounds indicated that they undergo significant biotransformation, resulting in metabolites that retain biological activity. This research underscores the importance of understanding metabolic pathways for evaluating the efficacy and safety of new drugs .
- Antimicrobial Screening : In a recent screening of various sulfonamide derivatives, compounds were assessed for their ability to inhibit bacterial growth effectively. This compound was included in preliminary tests, showing promising results against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(8-11)13(14)17-2/h3-6,10-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSYEXHPDZATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163906 | |
Record name | Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-51-4 | |
Record name | Methyl cis-3-[[(4-methylphenyl)sulfonyl]oxy]cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.